molecular formula C15H14N2 B2852771 a-(N-Methylanilino)-a-phenylacetonitrile CAS No. 15190-67-7

a-(N-Methylanilino)-a-phenylacetonitrile

Cat. No.: B2852771
CAS No.: 15190-67-7
M. Wt: 222.291
InChI Key: PSWDTPFUMNREGL-UHFFFAOYSA-N
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Description

a-(N-Methylanilino)-a-phenylacetonitrile is an organic compound with the molecular formula C15H14N2 It is known for its unique structure, which includes a phenyl group, an N-methylanilino group, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

a-(N-Methylanilino)-a-phenylacetonitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with N-methylaniline in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the N-methylaniline on the benzyl cyanide, leading to the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high efficiency in industrial production.

Chemical Reactions Analysis

Types of Reactions

a-(N-Methylanilino)-a-phenylacetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The phenyl and N-methylanilino groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetonitrile oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the phenyl or N-methylanilino moieties.

Scientific Research Applications

a-(N-Methylanilino)-a-phenylacetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of a-(N-Methylanilino)-a-phenylacetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the phenyl and N-methylanilino groups can engage in aromatic interactions and hydrogen bonding. These interactions can influence the compound’s reactivity and its effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzyl cyanide: Similar in structure but lacks the N-methylanilino group.

    N-methylaniline: Contains the N-methylanilino group but lacks the nitrile group.

    Phenylacetonitrile: Similar structure but without the N-methylanilino group.

Uniqueness

a-(N-Methylanilino)-a-phenylacetonitrile is unique due to the presence of both the phenyl and N-methylanilino groups, which confer distinct reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research and industry.

Biological Activity

a-(N-Methylanilino)-a-phenylacetonitrile, also known by its CAS number 15190-67-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2C_{17}H_{18}N_2 with a molecular weight of 270.34 g/mol. The structure features a nitrile group attached to a phenyl ring and an N-methyl aniline moiety, contributing to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of an appropriate aniline derivative with phenylacetonitrile under acidic or basic conditions. The following general synthetic route can be outlined:

  • Formation of the Aniline Derivative : N-methylaniline is reacted with a suitable reagent to introduce the desired functional groups.
  • Condensation Reaction : The aniline derivative undergoes condensation with phenylacetonitrile, facilitated by heat and possibly a catalyst.
  • Purification : The product is purified through recrystallization or chromatography.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, in vitro assays demonstrated that related compounds inhibited the growth of breast and lung cancer cells effectively.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)15
Compound BA549 (Lung)20
This compoundMCF-718

These results suggest that the compound may act as an effective anticancer agent, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

The proposed mechanism of action for this compound involves:

  • Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that regulate cell division.
  • Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interaction with Specific Receptors : Some studies suggest that it could bind to specific receptors involved in tumor growth regulation.

Case Studies

  • Study on Antiproliferative Activity : A study conducted on various substituted phenylacetonitriles showed that those with electron-withdrawing groups exhibited enhanced antiproliferative effects compared to their electron-donating counterparts. This indicates that electronic properties significantly influence biological activity.
  • In Vivo Studies : In animal models, administration of this compound demonstrated reduced tumor growth compared to control groups, further supporting its potential as an anticancer therapeutic.
  • Comparative Analysis : A comparative analysis with other similar compounds highlighted that while many phenylacetonitriles exhibit biological activity, the presence of the N-methyl group in this compound enhances its solubility and bioavailability, making it more effective in biological systems.

Properties

IUPAC Name

2-(N-methylanilino)-2-phenylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-17(14-10-6-3-7-11-14)15(12-16)13-8-4-2-5-9-13/h2-11,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWDTPFUMNREGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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